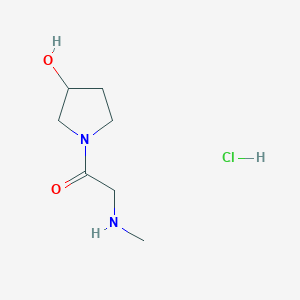

1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride

描述

Historical Context in Chemical Research

The historical development of this compound must be understood within the broader context of pyrrolidine chemistry evolution and the advancement of synthetic methodologies for heterocyclic compound preparation. The compound's initial documentation in chemical databases occurred on October 30, 2011, marking its formal entry into the scientific literature. This timeline places its discovery within a period of intensive research into pyrrolidine-derived compounds, particularly those incorporating hydroxyl substitutions that enhance the structural diversity and potential biological activity of the parent scaffold.

The synthetic accessibility of hydroxypyrrolidine derivatives has been significantly advanced through the development of efficient preparative methods for chiral 3-hydroxypyrrolidine intermediates. Patent literature from 2006 describes comprehensive methodologies for the economical and industrial preparation of optically pure (S)-3-hydroxypyrrolidine, utilizing 4-amino-(S)-2-hydroxybutylic acid as a starting material. These synthetic advances involved multi-step processes including amine protection, carboxylic acid reduction, halogenation, and cyclization reactions conducted under carefully optimized conditions to achieve high optical purity.

Subsequent developments in the field have focused on alternative synthetic routes that offer improved efficiency and mild reaction conditions. Process innovations described in patent literature from the same period detail methods employing esterification and lactam cyclization followed by amide reduction, enabling the preparation of chemically and optically pure hydroxypyrrolidine derivatives through simple distillation procedures without requiring additional purification steps. These methodological advances have established the foundation for accessing complex pyrrolidine derivatives such as this compound with enhanced synthetic efficiency.

The industrial significance of hydroxypyrrolidine derivatives has been recognized through their utilization as key intermediates in the synthesis of various pharmaceutical products. These applications span multiple therapeutic areas including calcium antagonists such as Barnidipine, carbapenem antibiotics, quinolone-based antibiotics, analgesics, and neurotransmitter-related compounds. This broad utility has driven continued research interest in developing new synthetic methodologies and exploring novel structural variants within the hydroxypyrrolidine chemical space.

Position in Chemical Classification Systems

The systematic classification of this compound within established chemical taxonomy frameworks reveals its multifaceted chemical identity and structural relationships. According to the Chemical Entities of Biological Interest database, this compound belongs to the broad category of pyrrolidines, which are defined as heterocyclic amines having a saturated five-membered ring. This primary classification establishes its fundamental structural framework and distinguishes it from other heterocyclic systems such as pyrroles, which contain unsaturation within the ring structure.

Within the ketone classification system, this compound represents an example of an alicyclic ketone, characterized as an aliphatic compound having a carbocyclic ring structure that may be saturated or unsaturated but excludes benzenoid or other aromatic systems. The ethanone functionality specifically positions the molecule within the broader ketone family, defined as compounds containing a carbonyl group bonded to two carbon atoms with the general structure R₂C=O. The presence of the hydroxyl group on the alpha-carbon relative to the carbonyl group further categorizes this compound as an alpha-hydroxy ketone, a specialized subset of ketones with distinct chemical and biological properties.

The following table summarizes the key classification parameters for this compound:

The compound's position within these classification systems reflects its complex structural features and multiple functional group components. The pyrrolidine core provides the fundamental heterocyclic framework, while the hydroxyl substitution introduces additional chemical functionality that influences both reactivity and biological potential. The methylamino-ethanone side chain contributes ketone functionality and extends the molecular framework beyond the simple pyrrolidine scaffold.

Advanced chemical databases utilize multiple descriptor systems to capture the compound's structural complexity. The International Chemical Identifier (InChI) system provides a standardized representation that encodes the complete molecular structure: InChI=1S/C7H14N2O2.ClH/c1-8-4-7(11)9-3-2-6(10)5-9;/h6,8,10H,2-5H2,1H3;1H. This systematic encoding enables precise identification and differentiation from structurally related compounds while facilitating computational analysis and database searching.

Nomenclature Variations and Standard Identifiers

The nomenclature landscape for this compound encompasses multiple naming conventions and standardized identifier systems that reflect the compound's structural complexity and various chemical database representations. The International Union of Pure and Applied Chemistry systematic name provides the most precise structural description: 1-(3-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone;hydrochloride. This nomenclature explicitly identifies the hydroxyl substitution at the 3-position of the pyrrolidine ring, the ethanone linkage, and the methylamino substitution, while indicating the hydrochloride salt formation.

Alternative nomenclature variations documented in chemical databases include several structural descriptors that emphasize different aspects of the molecular architecture. The compound is alternatively designated as 1-(3-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone hydrochloride, which presents the same structural information in a slightly modified format. Additional synonyms include this compound, representing the standardized uppercase format commonly employed in chemical inventory systems.

The standardized identifier systems provide unique alphanumeric codes that enable unambiguous compound identification across diverse chemical databases and research platforms. The Chemical Abstracts Service registry number 1219972-25-4 serves as the primary identifier for this compound. The International Chemical Identifier Key (InChIKey) VSLVTCJCMQWVDL-UHFFFAOYSA-N provides a fixed-length hash derived from the complete structural representation, enabling rapid database searches and structural comparisons.

The Simplified Molecular Input Line Entry System representation CNCC(=O)N1CCC(C1)O.Cl encodes the complete molecular structure in a linear format that captures connectivity, stereochemistry, and salt formation. This representation facilitates computational analysis and enables automated structure-activity relationship studies. The MDL number MFCD13562019 provides an additional unique identifier within the chemical inventory systems.

The following comprehensive table presents the complete nomenclature and identifier profile:

The diversity of nomenclature variations reflects the compound's presence across multiple chemical databases and commercial suppliers, each employing specific formatting conventions and structural emphasis. These variations include depositor-supplied synonyms such as AKOS015848334, which represents a commercial supplier catalog number. The systematic collection and cross-referencing of these identifiers ensures comprehensive coverage of the compound's representation in scientific literature and commercial databases.

The nomenclature complexity also reflects the compound's structural relationship to related molecules within the pyrrolidine chemical family. Related compounds such as the parent compound 1-(3-Hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one (CID 53407957) share structural features but lack the hydrochloride salt formation. This relationship demonstrates the importance of precise nomenclature in distinguishing between structurally similar but chemically distinct molecular forms.

属性

IUPAC Name |

1-(3-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-8-4-7(11)9-3-2-6(10)5-9;/h6,8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLVTCJCMQWVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Amination

A common precursor is 2-bromo-3'-hydroxyacetophenone, which undergoes nucleophilic substitution with methylamine in an aprotic solvent such as tetrahydrofuran (THF) under controlled low temperature (around 0–5 °C) to prevent side reactions. This step forms the methylamino ethanone intermediate.

- Reaction conditions: methylamine (0.7 mol) in THF cooled in an ice-salt bath.

- Dropwise addition of 2-bromo-3'-hydroxyacetophenone (0.23 mol) solution in THF over 30 minutes.

- Stirring continued for 2 hours at below 5 °C.

- Monitoring by HPLC and TLC to ensure completion.

This step yields the intermediate amine compound with a hydroxyphenyl ethanone structure.

Introduction of the Pyrrolidinyl Group

The key structural feature, the 3-hydroxy-1-pyrrolidinyl substituent, is introduced via cyclization or substitution reactions involving pyrrolidine derivatives. Although specific literature on this exact step for this compound is limited, analogous processes in phenylephrine synthesis involve asymmetric hydrogenation or catalytic processes with chiral rhodium catalysts to achieve high optical purity and correct stereochemistry.

For example, in related phenylephrine hydrochloride syntheses, asymmetric hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride using a chiral rhodium catalyst system ([Rh(COD)Cl]_2 with a bidentate phosphine ligand) under hydrogen pressure (10–50 bar, preferably 20 bar) leads to the formation of the desired chiral amine intermediate.

- Catalyst: [Rh(COD)Cl]_2 with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine.

- Reaction time significantly reduced compared to prior art (up to 75% shorter).

- High optical purity achieved (>96% ee).

- Yield approximately 71% based on starting material.

This catalytic hydrogenation step is critical for introducing the pyrrolidinyl moiety with the correct stereochemistry and hydroxy substitution.

Conversion to Hydrochloride Salt

The free base obtained from the above steps is converted into the hydrochloride salt by treatment with hydrogen chloride in an alcoholic solvent such as ethanol or tetrahydrofuran-water mixtures.

- Typical conditions: reaction with 35% ethanolic hydrogen chloride or hydrogen chloride in THF/water at 0 °C for 0.5 hours.

- The resulting hydrochloride salt crystallizes out upon cooling.

- The solid is filtered, washed, and dried to yield the pure hydrochloride salt.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Amination | 2-bromo-3'-hydroxyacetophenone + methylamine in THF | 0–5 °C (ice-salt bath) | 2.5 hours | Intermediate amine formed; monitored by HPLC/TLC |

| Asymmetric hydrogenation | [Rh(COD)Cl]_2 + chiral phosphine ligand, H2 (20 bar) | 20–50 bar H2 pressure | Reduced time (up to 75% shorter) | Yield ~71%, optical purity >96% ee |

| Hydrochloride salt formation | 35% ethanolic HCl or HCl in THF/water | 0 °C | 0.5 hour | Crystallization of hydrochloride salt |

Research Findings and Analysis

- The use of chiral rhodium catalysts in the hydrogenation step is essential for achieving high optical purity, which is crucial for pharmaceutical applications.

- The process improvements focus on reducing reaction times and increasing safety by operating under moderate hydrogen pressures.

- The hydrochloride salt form improves compound stability and facilitates purification by crystallization.

- The initial amination step requires careful temperature control to avoid side reactions and ensure high yield.

- The overall process is scalable for industrial production, as demonstrated by yields and purity levels suitable for pharmaceutical standards.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.

作用机制

The mechanism by which 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylamino groups play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Cyclic Amine Substituents

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone Hydrochloride

- Structure : Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) and positions the hydroxyl group at the 4-position.

- Key Differences :

- Ring Size : The piperidine ring introduces increased conformational flexibility and altered steric effects compared to the smaller pyrrolidine ring.

- Hydroxyl Position : The 4-hydroxy group on piperidine may affect hydrogen-bonding interactions differently than the 3-hydroxy group on pyrrolidine.

- Applications : Used as an intermediate in agrochemical and pharmaceutical synthesis, with industrial-grade purity (99%) .

2-(3-Hydroxy-1-piperidinyl)-1-(thiazol-2-yl)ethanone Hydrochloride

- Structure: Substitutes the pyrrolidine ring with a piperidine ring and replaces the methylamino group with a thiazole heterocycle.

- Polarity: The thiazole’s sulfur atom may increase lipophilicity compared to the methylamino group .

2-(Methylamino)-1-(4-morpholinyl)-1-ethanone Hydrochloride

- Structure : Features a morpholine ring (a 6-membered ring with one oxygen atom) instead of pyrrolidine.

- Applications: Primarily used in laboratory settings as a reagent, with a molecular weight of 194.66 g/mol .

Aromatic vs. Aliphatic Amino Ketones

4-Fluoromethcathinone Hydrochloride (4-FMC)

- Structure: Contains a 4-fluorophenyl group instead of the pyrrolidine ring, with a methylamino-propanone backbone.

- Key Differences :

2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride

- Structure : Replaces the pyrrolidine ring with a pyridine heterocycle.

- Applications: Used in medicinal chemistry for its ability to mimic natural neurotransmitters .

Functional Group Modifications

Methcathinone Hydrochloride (MC)

- Structure: Features a phenyl group and methylamino-propanone backbone without hydroxyl substitution.

- Neurotoxicity: Demonstrates dopaminergic toxicity in preclinical models, highlighting the role of substituents in safety profiles .

1-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone Hydrochloride

- Structure: Replaces the hydroxyl group on pyrrolidine with an amino group and adds a cyclopropyl moiety.

- Key Differences: Amino vs. Hydroxyl: The amino group introduces basicity, which may enhance solubility in acidic environments. Cyclopropyl Addition: The cyclopropyl group could stabilize conformational states, affecting receptor binding .

Comparative Data Table

Research Findings and Implications

- Ring Size Effects: Piperidine-based analogues (e.g., 1-(4-hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone HCl) exhibit higher molecular weights and altered conformational dynamics, which could influence receptor binding kinetics .

- Aromatic vs. Aliphatic Moieties: Aromatic derivatives like 4-FMC show pronounced CNS activity but higher toxicity, whereas aliphatic cyclic amines (e.g., pyrrolidine/morpholine) may offer safer profiles for therapeutic development .

生物活性

1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₁₃ClN₂O₂

- Molecular Weight : 180.64 g/mol

- CAS Number : 1220017-00-4

Biological Activity Overview

The compound exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets. Key areas of focus include:

- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

This compound's biological activity can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors in the central nervous system, contributing to its neuropharmacological effects.

- Cell Signaling Pathways : It has been shown to affect cell signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Modulates neurotransmitter systems | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Cytotoxicity | Inhibits proliferation in specific cancer types |

Case Studies

-

Neuropharmacological Study :

- A study conducted on rodent models demonstrated that administration of the compound led to significant changes in behavior associated with anxiety and depression. The results indicated alterations in serotonin levels, suggesting a potential antidepressant effect.

-

Antitumor Study :

- In vitro experiments using human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The study highlighted its potential as an antineoplastic agent, warranting further investigation into its mechanisms and efficacy.

常见问题

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

For structural elucidation, use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to map proton and carbon environments, and X-ray crystallography to confirm stereochemistry and solid-state conformation. For example, Rojkiewicz et al. (2018) resolved cathinone derivatives using NMR and crystallography, identifying key functional groups (e.g., pyrrolidinyl and methylamino moieties) and salt formation . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight and fragmentation patterns.

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use respiratory protection (one-way valve or NIOSH-approved mask), nitrile gloves, and lab coats.

- Exposure Control: Work in a fume hood with local exhaust ventilation. Maintain exposure limits below STEL (Short-Term Exposure Limit) and TWA (Time-Weighted Average) as defined in SDS guidelines .

- Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN3077, Environmental Hazard Class 9) .

Advanced: How can discrepancies in NMR data during structural analysis be resolved?

Methodological Answer:

Discrepancies may arise from tautomerism, solvent effects, or impurities.

Repeat experiments under controlled conditions (dry solvents, standardized concentration).

Cross-validate with X-ray crystallography (as in ) to resolve stereochemical ambiguities.

Dynamic NMR (DNMR) can detect slow conformational exchanges. For example, pyrrolidinyl ring puckering may cause splitting in spectra.

Synthetic validation: Compare with a known reference standard (e.g., Phenylephrine Related Compound C, as in ).

Advanced: What methodologies assess environmental toxicity in aquatic systems?

Methodological Answer:

Acute Aquatic Toxicity Testing: Follow OECD Test Guideline 202 (Daphnia magna immobilization) or 203 (fish mortality). The compound’s WGK 2 classification in Germany indicates moderate water hazard .

Bioaccumulation Potential: Calculate logP (partition coefficient) via HPLC or shake-flask methods. A logP >3 suggests bioaccumulation risk.

Degradation Studies: Perform hydrolysis under varying pH (e.g., pH 4–9 at 50°C) to simulate environmental breakdown .

Basic: How to optimize synthesis of the hydrochloride salt?

Methodological Answer:

Acid Selection: Use concentrated HCl (1.0 M aqueous) for protonation of the free base.

Reaction Conditions:

- Temperature: 0–50°C (gradual heating avoids decomposition).

- Duration: 2–3 hours (monitor via TLC or HPLC).

- Example: A 52.7% yield was achieved for a similar hydrochloride salt using HCl at 50°C .

Crystallization: Cool the reaction mixture to 4°C and filter under vacuum. Wash with cold acetone to remove excess acid.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| HCl Concentration | 1.0 M aqueous | |

| Temperature | 0–50°C | |

| Reaction Time | 2.33 hours |

Advanced: How to develop an HPLC method for quantifying this compound amid impurities?

Methodological Answer:

Column Selection: Use a C18 column (150 mm × 4.6 mm, 5 µm) for polar analytes.

Mobile Phase: Acetonitrile:phosphate buffer (pH 2.5) in gradient mode (e.g., 20–80% over 15 min).

Detection: UV at 254 nm (aromatic and carbonyl chromophores).

Validation:

- Specificity: Resolve from related impurities (e.g., Phenylephrine analogs) with ≥2.0 resolution .

- Linearity: Test 50–150% of target concentration (R² >0.995).

Advanced: How to address stability challenges under varying pH conditions?

Methodological Answer:

Forced Degradation Studies:

- Acidic/alkaline hydrolysis: Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress: Treat with 3% H₂O₂.

Analytical Monitoring: Use HPLC-PDA to track degradation products (e.g., hydrolysis of the pyrrolidinyl group).

Stabilization: Buffer formulations at pH 4–6 (based on pKa of amino groups) minimize degradation .

Basic: What regulatory compliance steps are required for international collaboration?

Methodological Answer:

Inventory Compliance: Verify inclusion in:

- EU: REACH (if ≥1 ton/year) .

- US: TSCA Inventory (exempt if lab-scale) .

- China: IECSC .

Shipping: Classify as UN3077 (Environmentally Hazardous) with proper labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。